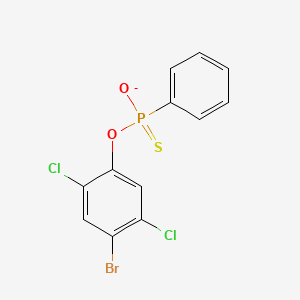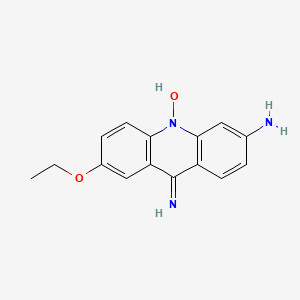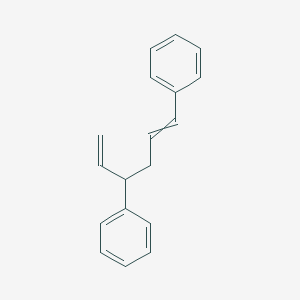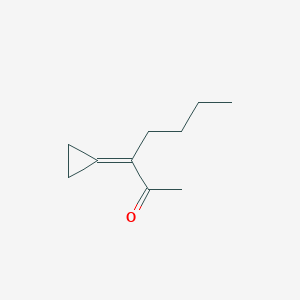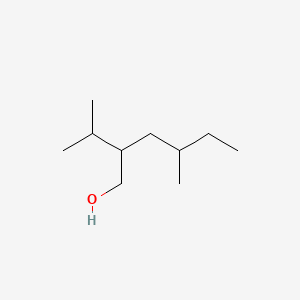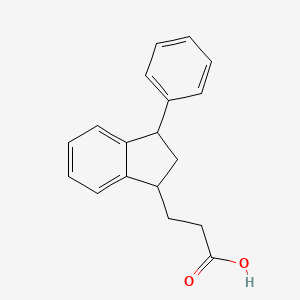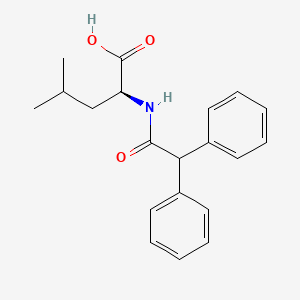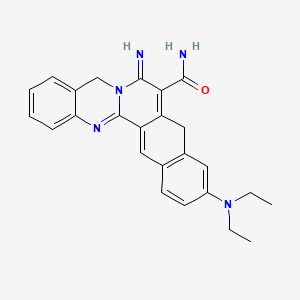![molecular formula C36H26N4Na2O10S3 B14477732 2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt CAS No. 71701-30-9](/img/structure/B14477732.png)
2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 3-[[3,3’-dimethyl-4’-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt is a complex organic compound with significant applications in various fields. It is known for its vibrant color properties and is commonly used as a dye. The compound’s molecular formula is C34H26N4O16S4.4Na, and it has a molecular weight of 966.82 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3-[[3,3’-dimethyl-4’-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt involves multiple steps. The process typically starts with the diazotization of 3,3’-dimethyl-4’-amino-1,1’-biphenyl, followed by coupling with 4-hydroxy-2,7-naphthalenedisulfonic acid. The final step involves the sulfonation of the phenyl group to introduce the phenylsulfonyl group .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3-[[3,3’-dimethyl-4’-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds .
科学的研究の応用
2,7-Naphthalenedisulfonic acid, 3-[[3,3’-dimethyl-4’-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
作用機序
The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property allows it to interact with various molecular targets, including proteins and nucleic acids. The phenylsulfonyl group enhances its solubility and stability, making it effective in various applications .
類似化合物との比較
Similar Compounds
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid disodium salt
- 3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt
- 1-Nitroso-2-naphthol-3,6-disulfonic acid disodium salt
Uniqueness
Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 3-[[3,3’-dimethyl-4’-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt is unique due to its complex structure, which imparts distinct color properties and enhances its stability and solubility. These features make it particularly valuable in applications requiring high-performance dyes .
特性
CAS番号 |
71701-30-9 |
|---|---|
分子式 |
C36H26N4Na2O10S3 |
分子量 |
816.8 g/mol |
IUPAC名 |
disodium;3-[[4-[4-[[4-(benzenesulfonyloxy)phenyl]diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H28N4O10S3.2Na/c1-22-18-24(8-16-32(22)38-37-27-10-12-28(13-11-27)50-53(48,49)29-6-4-3-5-7-29)25-9-17-33(23(2)19-25)39-40-35-34(52(45,46)47)21-26-20-30(51(42,43)44)14-15-31(26)36(35)41;;/h3-21,41H,1-2H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
InChIキー |
BCVVFDBXXWKNJU-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
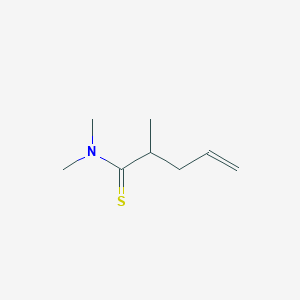
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
